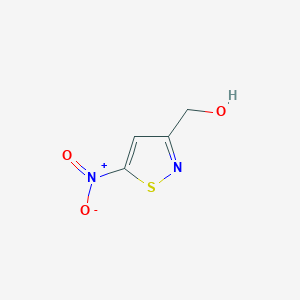
(5-Nitroisothiazol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Nitroisothiazol-3-yl)methanol is a chemical compound with the molecular formula C4H4N2O3S and a molecular weight of 160.15 g/mol It is characterized by the presence of a nitro group attached to an isothiazole ring, which is further connected to a methanol group
准备方法
The synthesis of (5-Nitroisothiazol-3-yl)methanol typically involves the nitration of isothiazole derivatives followed by reduction and subsequent functionalization. One common method involves the nitration of isothiazole using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group. The resulting nitroisothiazole is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the corresponding amine. Finally, the amine is treated with formaldehyde to introduce the methanol group, resulting in the formation of this compound .
化学反应分析
(5-Nitroisothiazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
Condensation: The methanol group can participate in condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
(5-Nitroisothiazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
作用机制
The mechanism of action of (5-Nitroisothiazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, ultimately leading to the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
(5-Nitroisothiazol-3-yl)methanol can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical reactivity.
Nitroaromatic compounds: Compounds like nitrobenzene and nitrothiophene also contain nitro groups and undergo similar chemical reactions.
Methanol derivatives: Compounds such as benzyl alcohol and phenylmethanol share the methanol functional group and exhibit similar reactivity in condensation and substitution reactions.
The uniqueness of this compound lies in its combination of the nitro group, isothiazole ring, and methanol group, which imparts distinct chemical and biological properties .
生物活性
Introduction
(5-Nitroisothiazol-3-yl)methanol is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment due to its role as an inhibitor of specific chromatin remodeling complexes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group attached to an isothiazole ring, which contributes to its biological activity. The chemical structure can be represented as follows:
This compound exhibits properties that make it a candidate for further pharmacological studies, particularly its ability to interact with biological macromolecules.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of ATP-dependent chromatin remodeling complexes, specifically the SWI/SNF complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. Mutations in components of this complex are frequently associated with various cancers, making it a target for therapeutic intervention.
Inhibition of SWI/SNF Complexes
Research indicates that this compound selectively inhibits the BRG1/SMARCA4 subunit of the SWI/SNF complex. This inhibition has been shown to lead to:
- Cell Cycle Arrest : Re-expression of wild-type BRG1 in BRG1-mutant cell lines results in differentiation and cell cycle arrest.
- Synthetic Lethality : Tumor cells with mutations in BRG1 demonstrate dependency on BRM (SMARCA2), suggesting that targeting these pathways could selectively kill cancer cells while sparing normal cells .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Table 1 summarizes the findings from several studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Inhibition of BRG1 |
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 10 | Cell cycle arrest |
Case Studies
- Lung Adenocarcinoma : A study involving lung adenocarcinoma cell lines showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study highlighted its potential as a targeted therapy for patients with BRG1 mutations.
- Breast Cancer Models : In MCF-7 models, the compound was found to downregulate estrogen receptor signaling pathways, suggesting a dual mechanism where it not only inhibits chromatin remodeling but also interferes with hormone signaling pathways relevant to breast cancer progression .
属性
分子式 |
C4H4N2O3S |
|---|---|
分子量 |
160.15 g/mol |
IUPAC 名称 |
(5-nitro-1,2-thiazol-3-yl)methanol |
InChI |
InChI=1S/C4H4N2O3S/c7-2-3-1-4(6(8)9)10-5-3/h1,7H,2H2 |
InChI 键 |
FKHCCGFTRRSYAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SN=C1CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















